

An In-depth Technical Guide to Ethyl 5-Methyloxazole-4-carboxylate

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Compound of Interest

Compound Name: *Ethyl 5-Methyloxazole-4-carboxylate*

Cat. No.: *B104019*

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CAS Number: 32968-44-8

This technical guide provides a comprehensive overview of **Ethyl 5-Methyloxazole-4-carboxylate**, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical and Safety Data

Ethyl 5-Methyloxazole-4-carboxylate is a yellow, solid organic compound.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Ethyl 5-Methyloxazole-4-carboxylate**

Property	Value	Source(s)
CAS Number	32968-44-8	[1]
Molecular Formula	C ₇ H ₉ NO ₃	[1] [2]
Molecular Weight	155.15 g/mol	[1] [2]
Melting Point	49-52 °C	[1]
Boiling Point	95-97 °C at 15 mmHg	[1]
Density	1.118 g/mL at 25 °C	[1]
Solubility	Soluble in Chloroform, Methanol	[1]
Appearance	Yellow Solid	[1]

1.1. Safety Information

This compound is classified as an irritant.[\[2\]](#) Appropriate safety precautions should be taken during handling, including the use of personal protective equipment. Detailed safety information is provided in Table 2.

Table 2: GHS Hazard Information for **Ethyl 5-Methyloxazole-4-carboxylate**

Pictogram	GHS07
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338

Spectroscopic Data

Detailed experimental spectroscopic data for **Ethyl 5-Methyloxazole-4-carboxylate** is not readily available in the public domain. However, based on the analysis of closely related analogs like ethyl 5-methyl-2-phenyloxazole-4-carboxylate, the expected spectral features can be predicted.[3]

2.1. Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show distinct signals for the ethyl ester and the methyl group protons. The ethyl group will likely present as a quartet for the methylene protons ($-\text{CH}_2-$) and a triplet for the methyl protons ($-\text{CH}_3$). The methyl group attached to the oxazole ring would appear as a singlet.

2.2. Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the ethyl and methyl groups.

2.3. Predicted IR Spectrum

The Infrared (IR) spectrum is expected to display a strong absorption band for the $\text{C}=\text{O}$ stretch of the ester group around 1713 cm^{-1} .[3] The C-O stretching vibrations of the ester and the oxazole ring are predicted to be in the fingerprint region ($1300\text{--}1000\text{ cm}^{-1}$), and the C-H stretching of the alkyl groups should be observed just below 3000 cm^{-1} .[3]

2.4. Predicted Mass Spectrum

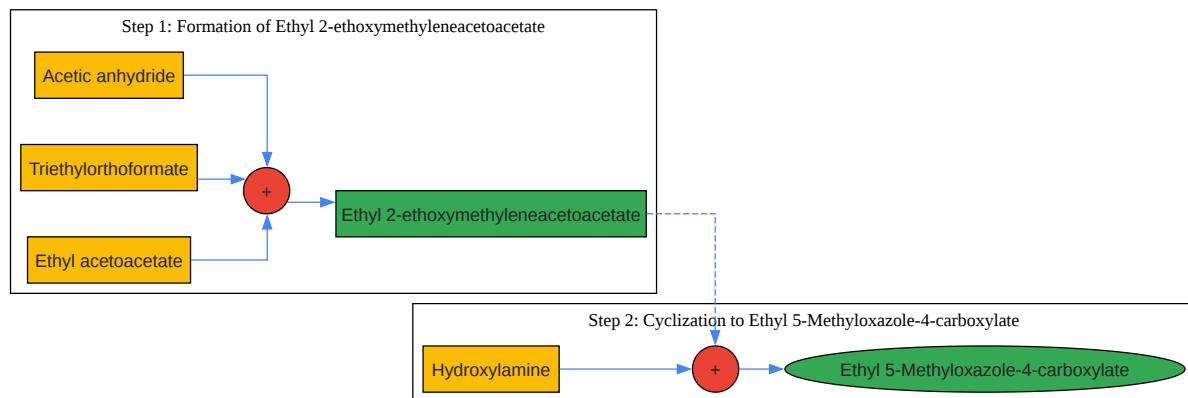
In mass spectrometry, the fragmentation of **Ethyl 5-Methyloxazole-4-carboxylate** would likely involve the loss of the ethoxy group ($-\text{OEt}$) and the entire ester group ($-\text{COOEt}$).[3]

Synthesis and Experimental Protocols

Ethyl 5-Methyloxazole-4-carboxylate is synthesized via the reaction of ethyl 2-ethoxymethyleneacetoacetate with hydroxylamine.[1]

3.1. General Synthesis Workflow

The synthesis process can be visualized as a two-step process starting from ethyl acetoacetate.

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Synthesis workflow for **Ethyl 5-Methyloxazole-4-carboxylate**.

3.2. Detailed Experimental Protocol

The following protocol is based on a general procedure for the synthesis of ethyl 5-methyl-4-isoxazolecarboxylate from ethyl 2-ethoxymethyleneacetoacetate[1]:

- Reaction Setup: Dissolve ethyl 2-ethoxymethyleneacetoacetate (110.00 g, 0.59 mol) in methanol (330 ml) and cool the solution to 0 °C.
- Addition of Hydroxylamine: Slowly add 50.0% aqueous hydroxylamine (39.03 g, 0.59 mol anhydrous) to the cooled solution over a period of 1 hour, maintaining the temperature between -5 to 0 °C.
- Reaction Progression: After the addition is complete, continue stirring at 0 °C for 30 minutes. Then, warm the reaction mixture to 20-30 °C and reflux for 1 hour.

- Work-up: Upon completion of the reaction, remove the solvent by distillation under reduced pressure and cool the residue to room temperature.
- Extraction: Add hexane (500 ml) to the residue and stir for 30 minutes. Sequentially add saturated sodium bicarbonate solution (100 ml) and water (400 ml), stir thoroughly, and allow the layers to separate. Separate the organic layer and re-extract the aqueous layer with hexane (2 x 200 ml).
- Purification: Combine all organic layers and wash with water (2 x 250 ml). Remove the solvent under reduced pressure to yield the product.

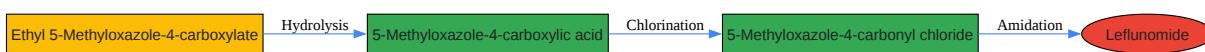
Applications in Research and Drug Development

Ethyl 5-Methyloxazole-4-carboxylate is a crucial building block in the synthesis of more complex active molecules, particularly in the pharmaceutical industry.[3]

4.1. Role as a Key Intermediate in Leflunomide Synthesis

A significant application of **Ethyl 5-Methyloxazole-4-carboxylate** is its use as a critical precursor in the synthetic pathway of Leflunomide, an active pharmaceutical ingredient used in the treatment of rheumatoid arthritis. The synthesis involves the hydrolysis of the ester to the corresponding carboxylic acid, which is then converted to an acyl chloride and subsequently reacted with an aniline derivative.

The logical relationship of **Ethyl 5-Methyloxazole-4-carboxylate** as an intermediate is depicted in the following diagram:



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Role of **Ethyl 5-Methyloxazole-4-carboxylate** in Leflunomide synthesis.

Biological Activity

There is no direct evidence of significant biological activity or interaction with specific signaling pathways for **Ethyl 5-Methyloxazole-4-carboxylate** itself. Its biological relevance is primarily derived from its role as a precursor to pharmacologically active compounds like Leflunomide. Some sources mention that the broader class of isoxazole derivatives possesses a wide range of biological activities, including antifungal, herbicidal, antiviral, anticancer, antibacterial, and insecticidal properties.^[4] One source indicates that Ethyl 5-methylisoxazole-4-carboxylate shows systemic antifungal activity, though this is accompanied by high levels of phytotoxicity.^[1] ^[5]

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References

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